

D-Psicose: A Non-Metabolizable Probe for Elucidating Sugar Transport Mechanisms

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Compound of Interest

Compound Name: *D-Psicose*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose, also known as D-allulose, is a rare sugar and a C-3 epimer of D-fructose that has garnered significant attention in biomedical research.^{[1][2][3]} Its key characteristic is that it is poorly metabolized in the human body and is largely excreted unchanged, making it an invaluable tool for studying sugar transport mechanisms without the confounding variables of downstream metabolic pathways.^{[4][5][6]} This property allows for the specific investigation of transporter kinetics and competitive inhibition at the cellular membrane. **D-Psicose** has been shown to interact with key sugar transporters, including members of the facilitated glucose transporter (GLUT) and sodium-glucose cotransporter (SGLT) families, thereby providing a means to probe their function and regulation.

Physicochemical and Pharmacokinetic Properties

D-Psicose is a monosaccharide with a molecular formula of $C_6H_{12}O_6$.^[3] Following oral administration, it is readily absorbed from the small intestine and rapidly appears in the blood.^{[7][8][9]} The peak blood concentration is typically observed within one hour of ingestion.^{[7][8][9]} However, it is not significantly utilized as an energy source and is primarily excreted in the urine.^{[4][7]} This lack of metabolic conversion is a critical attribute for its use as a stable probe in transport assays.

Interaction with Sugar Transporters

D-Psicose has been demonstrated to be a substrate for and a competitive inhibitor of several key sugar transporters.

- GLUT5: This transporter, primarily responsible for fructose uptake in the small intestine, has been identified as a major transporter for **D-Psicose**.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that **D-Psicose** transport is mediated by GLUT5.[\[11\]](#)[\[14\]](#)
- GLUT2: Located on the basolateral membrane of intestinal enterocytes, GLUT2 is responsible for the exit of monosaccharides into the bloodstream. Evidence suggests that **D-Psicose** is also transported by GLUT2.[\[11\]](#)[\[14\]](#)
- SGLT1: In contrast to its interaction with GLUT transporters, **D-Psicose** is not a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).[\[12\]](#)[\[13\]](#) This selectivity allows for the differentiation between SGLT1- and GLUT-mediated transport processes.

The competitive nature of **D-Psicose**'s interaction with these transporters makes it an effective tool to study the transport kinetics of other sugars like glucose and fructose. For instance, the presence of **D-Psicose** has been shown to significantly reduce the permeability of glucose.[\[11\]](#)

Quantitative Data on D-Psicose and Sugar Transporter Interaction

The following table summarizes the available quantitative data on the interaction of **D-Psicose** with sugar transporters. It is important to note that specific kinetic parameters like K_m and K_i are not extensively reported in the literature, and the available data often focuses on the percentage of inhibition.

Transporter	Substrate(s)	Model System	D-Psicose Concentration	Effect on Substrate Transport	Reference
GLUT5	D-Fructose	Rat Small Intestine	50 mM	Reduced D-[14C]-fructose uptake to 54.8%	[10]
GLUT5, GLUT2	D-Glucose	Caco-2 cell monolayer	30 mM	Reduced glucose permeability by 60%	[11]
Intestinal α -glucosidase	Sucrose, Maltose	In vitro	4.0 mg/ml	Significant inhibition	[15]

Experimental Protocols

Protocol 1: In Vitro Sugar Uptake Assay in Caco-2 Cells

This protocol describes a method to assess the inhibitory effect of **D-Psicose** on glucose or fructose uptake in a human intestinal epithelial cell line.

Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 24-well cell culture plates
- Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
- **D-Psicose**
- Radiolabeled substrate (e.g., 14C-D-glucose or 14C-D-fructose)

- Unlabeled D-glucose or D-fructose
- Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
- Scintillation cocktail
- Scintillation counter

Procedure:

- **Cell Culture:** Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer. Differentiate the cells for 18-21 days to allow for the formation of a polarized epithelium with well-defined brush borders.
- **Preparation:** On the day of the assay, wash the cell monolayers three times with pre-warmed HBSS.
- **Pre-incubation:** Add 200 μ L of HBSS containing various concentrations of **D-Psicose** (e.g., 0, 1, 5, 10, 20, 50 mM) to the apical side of the monolayer. For control wells, add HBSS without **D-Psicose**. Incubate for 15 minutes at 37°C.
- **Uptake Initiation:** To initiate the uptake, add 50 μ L of HBSS containing the radiolabeled substrate (e.g., 10 μ M 14 C-D-glucose) and a corresponding concentration of unlabeled substrate to achieve the desired final concentration.
- **Incubation:** Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. The optimal incubation time should be determined in preliminary experiments to ensure initial linear uptake rates.
- **Uptake Termination:** Stop the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold HBSS containing a high concentration of unlabeled glucose (e.g., 10 mM) to displace any non-specifically bound radiolabel.
- **Cell Lysis:** Lyse the cells by adding 250 μ L of cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.

- **Quantification:** Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the amount of substrate taken up and calculate the percentage of inhibition by **D-Psicose** compared to the control.

Protocol 2: Sugar Transport Assay in *Xenopus laevis* Oocytes

This protocol outlines the expression of sugar transporters in *Xenopus laevis* oocytes and the subsequent measurement of **D-Psicose** transport or its inhibitory effects.

Materials:

- *Xenopus laevis* oocytes
- cRNA encoding the sugar transporter of interest (e.g., GLUT5)
- Microinjection setup
- Modified Barth's Saline (MBS)
- Radiolabeled **D-Psicose** (e.g., ¹⁴C-**D-Psicose**) or other radiolabeled sugar
- Unlabeled **D-Psicose** and other sugars
- Sodium dodecyl sulfate (SDS)
- Scintillation counter

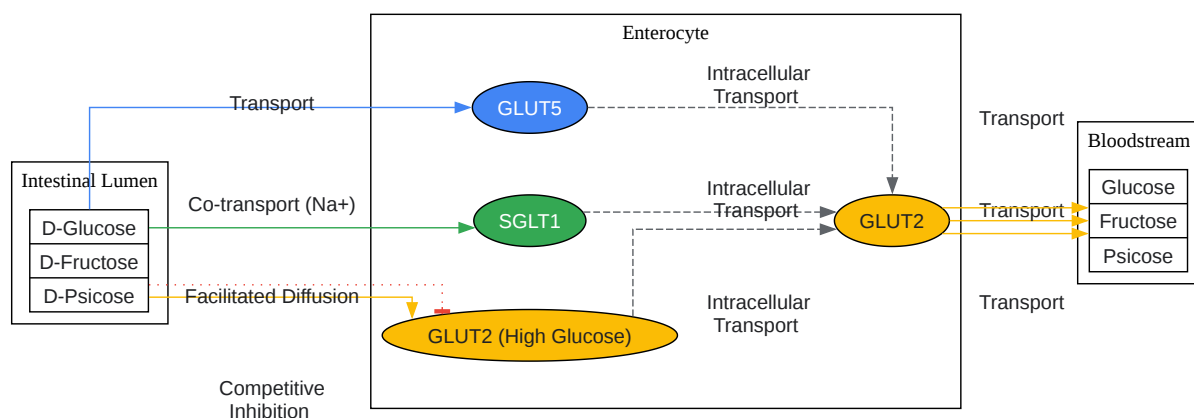
Procedure:

- **Oocyte Preparation:** Harvest and defolliculate mature (stage V-VI) *Xenopus laevis* oocytes.
- **cRNA Injection:** Microinject oocytes with approximately 50 ng of the cRNA encoding the desired sugar transporter. As a control, inject a separate group of oocytes with an equivalent volume of sterile water.

- Expression: Incubate the injected oocytes in MBS at 18°C for 2-4 days to allow for the expression of the transporter protein on the oocyte membrane.
- Uptake Assay:
 - Wash the oocytes with MBS.
 - Place individual or small groups of oocytes in a solution containing radiolabeled substrate (e.g., 14C-**D-Psicose** or 14C-D-glucose) in the presence or absence of a competitive inhibitor (e.g., unlabeled **D-Psicose** or other sugars).
 - Incubate for a specific time at room temperature.
 - Stop the uptake by washing the oocytes multiple times with ice-cold MBS.
- Lysis and Measurement: Lyse individual oocytes in a solution of 10% SDS. Add scintillation cocktail and measure the radioactivity.
- Data Analysis: Calculate the rate of uptake and determine the kinetic parameters (K_m and V_{max}) or the inhibitory constant (K_i) of **D-Psicose**.

Visualizations

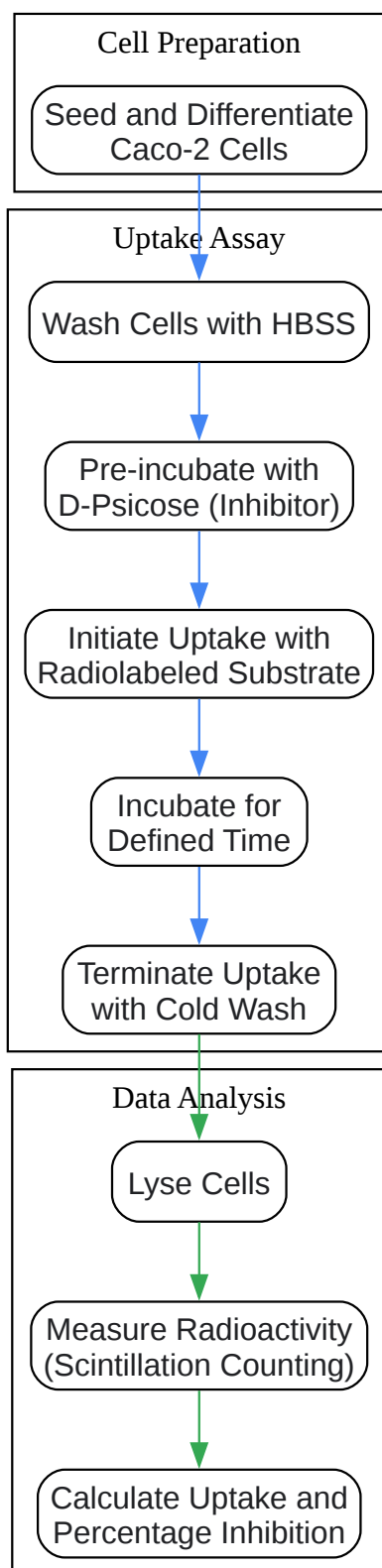
Signaling Pathways and Transport Mechanisms



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Caption: Intestinal sugar transport and the role of **D-Psicose**.

Experimental Workflow for In Vitro Uptake Assay



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Caption: Workflow for a competitive sugar uptake assay.

Conclusion

D-Psicose serves as a powerful and specific tool for the investigation of sugar transport mechanisms. Its minimal metabolism and selective interaction with GLUT transporters allow researchers to dissect the intricate processes of sugar absorption and its regulation. The protocols and data presented here provide a framework for utilizing **D-Psicose** to advance our understanding of transporter function in both physiological and pathological contexts, which is of particular relevance to drug development for metabolic disorders.

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